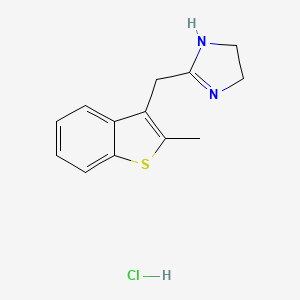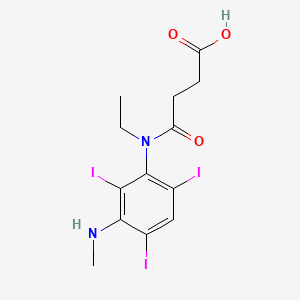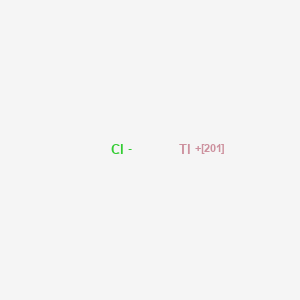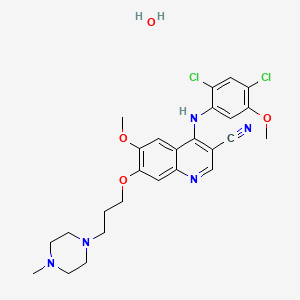
Bosutinib monohydrate
Descripción general
Descripción
Bosutinib Monohydrate is the monohydrate form of bosutinib, a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity . It is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia .
Synthesis Analysis
Bosutinib monohydrate is synthesized through a systematic approach used to streamline the process for the isolation of bosutinib monohydrate . An intramolecular cyclization of 3-amino-2-(2-bromobenzoyl)-acrylonitrile in K2CO3/DMF condition to form the key 3-cyano-4-hydroxyquinoline intermediate is adopted as the key step .Molecular Structure Analysis
Bosutinib is a competitive inhibitor of both Src and ABL tyrosine kinases . The small molecule inhibitor is of low weight (548.46 kDa) and orally bioavailable . The 2.4 Å structure of bosutinib bound to the kinase domain of Abl explains the inhibitor’s activity against several imatinib-resistant mutants .Chemical Reactions Analysis
Bosutinib is a dual kinase inhibitor of both the BCR-ABL and Src tyrosine kinases . It is both a substrate and an inhibitor of P-glycoprotein (P-gp) and CYP3A4. Hence P-gp and CYP3A4 inhibitors may increase plasma levels of bosutinib. Likewise, CYP3A4 inducers may reduce plasma concentrations of bosutinib .Physical And Chemical Properties Analysis
Bosutinib Monohydrate has a molecular formula of C26H31Cl2N5O4 and a molecular weight of 548.5 g/mol . The small molecule inhibitor is of low weight (548.46 kDa) and orally bioavailable .Aplicaciones Científicas De Investigación
Chronic Myeloid Leukemia (CML) Treatment
Bosutinib monohydrate: , also known as bosutinib hydrate , is primarily used in the treatment of various phases of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) . It is particularly effective in patients who have developed resistance or intolerance to prior therapy, including first-line treatments like imatinib . The drug has been approved for use in both adults and pediatric patients over one year of age .
Mechanism of Action in CML
Bosutinib works by inhibiting the BCR-ABL tyrosine kinase, an abnormal protein that signals cancer cells to multiply. This action helps to stop the spread of cancer cells. It is also known to inhibit Src family kinases, which play a role in the progression of CML .
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics of bosutinib involve its action as a dual inhibitor of Src and ABL tyrosine kinases. Its peak plasma concentrations occur 4–6 hours following oral administration, and it shows dose-proportional increases in exposure at doses ranging from 200 to 800 mg . The drug is extensively distributed into tissues and is highly plasma protein-bound .
Drug Interactions
Bosutinib is known to interact with several drugs, and it is both a substrate and an inhibitor of P-glycoprotein and CYP3A4. Therefore, drugs that inhibit or induce these pathways can significantly affect the plasma levels of bosutinib .
Mecanismo De Acción
Target of Action
Bosutinib monohydrate primarily targets the BCR-ABL kinase and Src-family kinases, including Src, Lyn, and Hck . These kinases play a crucial role in the pathogenesis of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), a type of cancer that affects blood-forming cells in the bone marrow .
Mode of Action
Bosutinib monohydrate functions as a tyrosine kinase inhibitor. It inhibits the BCR-ABL kinase that promotes CML, thereby stopping or slowing the growth of CML cells . It also inhibits Src-family kinases, which are involved in malignant cell transformation, tumor progression, and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by bosutinib monohydrate is the BCR-ABL pathway. The drug inhibits the BCR-ABL kinase, which is produced in excess by CML cells. This inhibition disrupts the downstream pathways involved in cell proliferation, adhesion, and survival, thereby inhibiting the growth of leukemia cells .
Pharmacokinetics
Bosutinib monohydrate exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It is distributed extensively into the tissues, is highly bound to plasma proteins (94%), and is primarily metabolized in the liver by cytochrome P450 3A4 . These properties impact the drug’s bioavailability and effectiveness in the body.
Result of Action
The molecular and cellular effects of bosutinib monohydrate’s action include the inhibition of the BCR-ABL kinase and Src-family kinases. This leads to a disruption in the growth and proliferation of leukemia cells, thereby helping to control the progression of CML .
Action Environment
Environmental factors such as temperature and solvent activities can influence the solvation state of bosutinib monohydrate, potentially leading to unexpected solvation/desolvation processes . Stability testing evaluates the effect of these environmental factors on the quality of the drug substance . Therefore, understanding these influences is crucial for determining appropriate storage conditions and ensuring the drug’s efficacy and stability .
Safety and Hazards
Bosutinib is associated with several side effects. The most common adverse effects reported include diarrhea, rash, nausea, abdominal pain, vomiting, fatigue, hepatic dysfunction, respiratory tract infection, pyrexia, and headache . Other important identified risks were hypersensitivity reactions (including anaphylaxis), fluid retention, myelosuppression, respiratory tract infections, bleeding, rash, and pancreatitis or increased lipase .
Direcciones Futuras
Bosutinib was first approved by the FDA in 2012 for the treatment of adult chronic, accelerated, or blast-phase Ph+ CML with resistance or intolerance to prior therapy. On September 26, 2023, bosutinib was also approved by the FDA for the treatment of pediatric CML that is newly diagnosed or resistant/intolerant to prior therapy . The FDA has granted efficacy-accelerated approval of bosutinib monohydrate for patients with newly diagnosed chronic-phase Philadelphia chromosome (Ph)–positive chronic myeloid leukemia (CML) .
Propiedades
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPOSPOKHGNMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238722 | |
| Record name | Bosutinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bosutinib monohydrate | |
CAS RN |
918639-08-4 | |
| Record name | Bosutinib monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosutinib monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosutinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSUTINIB MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

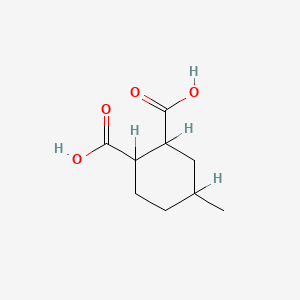

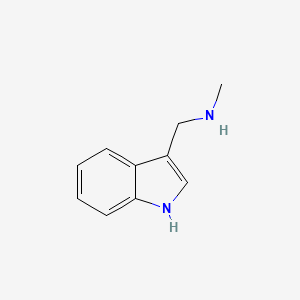
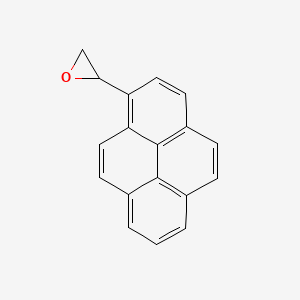
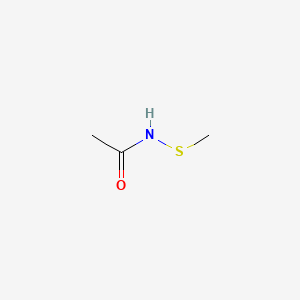



![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)
